molecular formula C21H22N4O3S B2680263 N-(3-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 941988-67-6

N-(3-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No. B2680263
CAS RN: 941988-67-6
M. Wt: 410.49
InChI Key: JNFMDTJQSJOGJC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as MTUC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MTUC belongs to the class of thiazole derivatives and has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed numerous synthetic routes to create thiazole derivatives and related compounds, which are central to exploring their potential in various scientific applications. For instance, novel heterocyclic compounds were synthesized from visnaginone and khellinone derivatives, showcasing anti-inflammatory and analgesic properties. These compounds were characterized using elemental and spectral analysis, indicating their potential as cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined, providing insights into its molecular conformation and hydrogen bonding patterns (Vasu et al., 2004).

Biological Activities

The exploration of biological activities is a significant focus in the research of thiazole derivatives. Some compounds have been identified with potent antimicrobial properties. For instance, novel 1,3,4-thiadiazole derivatives showed significant antimicrobial activities, indicating their potential as novel agents against a range of microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016). Similarly, 3,5-bis(indolyl)-1,2,4-thiadiazoles were synthesized and evaluated for their cytotoxicity against human cancer cell lines, with some compounds displaying potent anticancer activity (Kumar, Kumar, Chang, Gupta, & Shah, 2011).

Physicochemical Properties and Applications

The physicochemical characterization and potential applications of thiazole derivatives extend into materials science. For example, N-ethoxycarbonylpyrene- and perylene thioamides served as building blocks in the synthesis of fluorescent dyes, showing a range of emission properties and potential applications in optical materials and sensors (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14-6-8-16(9-7-14)23-20(27)25-21-24-18(13-29-21)19(26)22-11-10-15-4-3-5-17(12-15)28-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFMDTJQSJOGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

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